Denopterin

Catalog No.
S525642
CAS No.
22006-84-4
M.F
C21H23N7O6
M. Wt
469.45
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Denopterin

CAS Number

22006-84-4

Product Name

Denopterin

IUPAC Name

(2S)-2-[[4-[1-(2-amino-4-oxo-3H-pteridin-6-yl)ethyl-methylamino]benzoyl]amino]pentanedioic acid

Molecular Formula

C21H23N7O6

Molecular Weight

469.45

InChI

InChI=1S/C21H23N7O6/c1-10(14-9-23-17-16(24-14)19(32)27-21(22)26-17)28(2)12-5-3-11(4-6-12)18(31)25-13(20(33)34)7-8-15(29)30/h3-6,9-10,13H,7-8H2,1-2H3,(H,25,31)(H,29,30)(H,33,34)(H3,22,23,26,27,32)/t10?,13-/m0/s1

InChI Key

FLWWDYNPWOSLEO-HQVZTVAUSA-N

SMILES

CC(C1=CN=C2C(=N1)C(=O)NC(=N2)N)N(C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

solubility

Soluble in DMSO

Synonyms

Denopterin; Dimetfol; N10,9-Dimethylfolic acid;

The exact mass of the compound Denopterin is 469.171 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

How to Investigate an Early-Stage Drug Candidate

Author: Smolecule Technical Support Team. Date: February 2026

Since direct information on Denopterin is unavailable, here is a general framework that early-stage drug investigation typically follows. You can use this as a guide for your own research.

Discovery and Preclinical Research

This phase aims to identify a promising compound and gather initial data on its safety and biological activity.

  • Target Identification: The first step is to understand the specific biological target (e.g., a protein, enzyme, or signaling pathway) involved in the disease and to confirm that modulating this target can produce a therapeutic effect [1].
  • Hit-to-Lead Optimization: Researchers test thousands of compounds to find "hits" that affect the target. These hits are then chemically modified and optimized to improve their efficacy, selectivity, and pharmacokinetic properties (how the body absorbs, distributes, metabolizes, and excretes the drug) [1].
  • Preclinical Testing: Studies are conducted in vitro (in a lab dish) and in vivo (in animal models) to determine the compound's safety profile, toxicology, and optimal dosage range before human testing [2] [3].

The diagram below illustrates this multi-stage journey from discovery to market.

G Discovery Discovery & Preclinical Research IND IND Application Discovery->IND Clinical Clinical Trials (Phase 1, 2, 3) IND->Clinical Approval Regulatory Review & Approval Clinical->Approval PostMarket Phase 4 Post-Market Surveillance Approval->PostMarket

Typical stages of drug development from initial discovery to post-market monitoring [2] [1].

Key Areas of Early Investigation

For a compound like this compound, early research would likely focus on several core areas, though the specific data is not available. The table below outlines what these areas typically involve.

Investigation Area Typical Methodologies & Data Collected

| Mechanism of Action (MoA) | - Binding assays to identify molecular target.

  • Cell-based assays to measure downstream effects (e.g., phosphorylation, gene expression).
  • Analysis of impact on relevant signaling pathways (e.g., MAPK/ERK, JAK-STAT) [4] [5]. | | Pharmacokinetics (PK) | - ADME studies: Absorption, Distribution, Metabolism, and Excretion profiles in animal models.
  • Measurement of blood concentration over time and parameters like half-life and bioavailability [1]. | | Pharmacodynamics (PD) | - Dose-response relationships.
  • Biomarker changes indicating pharmacological effect [1]. | | Safety & Toxicology | - Maximum tolerated dose (MTD) studies.
  • Organ toxicity assessments (e.g., liver, kidney).
  • Genotoxicity and carcinogenicity screening [2]. |

References

Conceptual Synthesis Workflow for Related Pterins

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram illustrates a generalized reaction pathway adapted from the synthesis of optically active monapterin and its derivatives [1]. This highlights key steps like condensation, cyclization, and reduction that are common in pterin chemistry.

G Start Starting Material (L-Xylose) Step1 Condensation with Phenylhydrazine Start->Step1 Int1 Hydrazone Derivative Step1->Int1 Step2 Reaction with Triaminopyrimidinone Int1->Step2 Int2 Pteridinone Intermediate Step2->Int2 Step3 Oxidation (Molecular Oxygen) Int2->Step3 Int3 Pterin with Hydroxylated Side Chain Step3->Int3 Step4 Hydrogenation (RANEY Ni Catalyst) Int3->Step4 End Reduced Pterin Products (e.g., Dihydro, Tetrahydro) Step4->End

Key Reaction Steps and Quantitative Data

The table below summarizes the key steps and conditions from the analogous monapterin synthesis [1].

Reaction Step Key Reagents & Conditions Key Intermediate/Product
Condensation L-Xylose, Phenylhydrazine Hydrazone derivative
Cyclization Triamino-pyrimidinone Pteridinone intermediate
Oxidation Molecular oxygen (O₂) Pterin with hydroxylated side chain
Reduction Hydrogen (H₂), RANEY Ni catalyst Dihydro- and Tetrahydromonapterin

Important Disclaimer and Further Steps

The protocol and data presented above are not for Denopterin but are based on published research for Monapterin [1]. The structure of your target compound, this compound, is likely different, and the exact reaction conditions, starting materials, and purification methods would need to be adapted and optimized.

To find the specific information you need, I suggest you:

  • Verify the precise chemical structure of this compound to ensure you are targeting the correct molecule.
  • Search specialized databases like SciFinder, Reaxys, or PubMed using the precise chemical name or identifier (e.g., CAS number).
  • Consult primary literature thoroughly, as earlier patents or journals may contain the detailed synthetic procedure.

References

Application Notes: The Drug Development Workflow

Author: Smolecule Technical Support Team. Date: February 2026

For a researcher investigating a compound like Denopterin, understanding the entire drug development lifecycle is crucial. The process is highly structured and resource-intensive, typically taking over a decade from initial discovery to market approval [1].

The table below summarizes the key stages, objectives, and challenges in the clinical drug development process, which would be directly applicable to planning the development of this compound [2].

Stage Primary Objectives Typical Duration Key Activities & Considerations
Preclinical Development Assess safety & bioactivity; support IND application 1-2 years Formal toxicology/pharmacology studies; scale-up compound synthesis; develop formulation & analytical methods [2].
Phase 1 Trials Evaluate safety, tolerability, & pharmacokinetics in humans 6-12 months First-in-human studies; determine maximum tolerated dose; often in healthy volunteers [2] [1].
Phase 2 Trials Establish proof-of-concept efficacy & optimal dosing in patients 1-2 years Test efficacy in targeted patient population; identify biomarkers; often the stage with highest attrition [2] [1].
Phase 3 Trials Confirm efficacy & monitor adverse reactions in large populations 2-4 years Large-scale, randomized trials; compare to standard of care; data forms core of New Drug Application (NDA) [2] [1].
Regulatory Review Obtain market approval from regulatory bodies (e.g., FDA) 6-10 months Submit comprehensive NDA; respond to agency queries; potential advisory committee meeting [2].

A significant modern approach to streamlining this process is the use of Master Protocols. These are overarching trial designs that allow for the evaluation of multiple questions within a shared infrastructure [3].

  • Umbrella Trial: Evaluates multiple investigational drugs concurrently for a single disease or condition [3].
  • Basket Trial: Evaluates a single investigational drug across multiple diseases or conditions, often defined by a specific genetic mutation [3].
  • Platform Trial: An adaptive design that allows multiple drugs to enter or leave the testing platform in an ongoing manner based on pre-defined success criteria, making the trial system more efficient and responsive [3].

Experimental Protocol Template: Master Protocol Design

For a novel compound like this compound, incorporating it into a master protocol could accelerate its development. The following is a generalized protocol template based on FDA guidance.

1. Protocol Title: A Master Protocol to Evaluate the Safety and Efficacy of [this compound] in [Specific Disease/Condition or Multiple Conditions].

2. Objectives:

  • Primary Objective: To assess the safety and tolerability of [this compound] in the target population.
  • Secondary Objective(s): To evaluate the efficacy of [this compound] as measured by [e.g., progression-free survival, tumor response rate, specific biomarker change].

3. Study Design:

  • This will be a [Choose one: Basket, Umbrella, or Platform] trial.
  • The design includes a shared control arm and common procedures across substudies to maximize efficiency.

4. Methodology:

  • Randomization: Subjects will be randomized to [this compound] or control using a centralized system. Randomization ratios may adapt over time as the platform evolves [3].
  • Blinding: A double-blind design is recommended. A "multiple-dummy" design or distinct, blinded placebo controls matched to [this compound]'s formulation may be used to maintain the blind [3].
  • Informed Consent: The consent process must comprehensively cover all potential treatment arms a subject could be randomized to. For platform trials, the consent form must be updated as new drugs enter or leave the protocol [3].

5. Data Capture and Management:

  • As per the general requirements for robust research, all experimental data, protocol deviations, and patient-reported outcomes should be captured in real-time using structured systems to ensure data integrity and audit readiness [4].

6. Oversight:

  • An Independent Data Monitoring Committee (DMC) will be established to review accumulating safety and efficacy data.
  • A central Institutional Review Board (IRB) is recommended for streamlined review of the master protocol and its amendments [3].

Proposed Workflow Visualization

Since specific signaling pathways for this compound were not found, the following Graphviz diagram illustrates the high-level workflow of a master protocol, which could be adapted for this compound's development.

denopterin_master_protocol Start Protocol Concept & Design IND Submit Master Protocol IND Start->IND Substudy1 Substudy A (e.g., Disease 1) IND->Substudy1  Launch Substudy2 Substudy B (e.g., Disease 2) IND->Substudy2  Launch SubstudyN Substudy ... IND->SubstudyN  Launch Ongoing Ongoing Platform Management Substudy1->Ongoing  Interim Analysis      Substudy2->Ongoing  Interim Analysis      Ongoing->Substudy1  Continue/Stop Ongoing->Substudy2  Continue/Stop Ongoing->SubstudyN  Add New Substudy

Master Protocol Workflow for Drug Evaluation

This diagram shows how multiple substudies (e.g., for different diseases or patient populations) can be managed concurrently under a single master protocol, with ongoing oversight determining their progress.

References

Denopterin: Chemical Profile and Known Bioactivity

Author: Smolecule Technical Support Team. Date: February 2026

Denopterin is recognized in chemical databases as a dihydrofolate reductase (DHFR) inhibitor and an antifolate agent [1] [2]. The table below summarizes its core chemical and bioactivity data.

Property Description
CAS Number 22006-84-4 [2]
Molecular Formula C₂₁H₂₃N₇O₆ [1] [2]
Molecular Weight 469.45 g/mol [2]
Mechanism of Action Dihydrofolate Reductase (DHFR) inhibitor, Antifolate [2]
Research Application Investigated for its toxic effects on cells, with potential use in cancer research [2]
Regulatory Status For research use only, not for human use. [2]

Proposed Research Applications and Workflows

Given the limited public data, the following experimental concepts and workflows are inferred from this compound's known mechanism as a DHFR inhibitor. These are hypothetical frameworks to guide your protocol development.

A central pathway impacted by this compound is folate metabolism, which is crucial for DNA synthesis and cell proliferation. The diagram below outlines the proposed signaling pathway and the point of inhibition.

f This compound Inhibits Folate Metabolism Dihydrofolate (DHF) Dihydrofolate (DHF) Dihydrofolate Reductase (DHFR) Dihydrofolate Reductase (DHFR) Dihydrofolate (DHF)->Dihydrofolate Reductase (DHFR) Conversion Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate Reductase (DHFR)->Tetrahydrofolate (THF) Production Thymidine Synthesis Thymidine Synthesis Tetrahydrofolate (THF)->Thymidine Synthesis Precursor For Purine Synthesis Purine Synthesis Tetrahydrofolate (THF)->Purine Synthesis Precursor For DNA Synthesis & Cell Proliferation DNA Synthesis & Cell Proliferation Thymidine Synthesis->DNA Synthesis & Cell Proliferation Purine Synthesis->DNA Synthesis & Cell Proliferation This compound This compound This compound->Dihydrofolate Reductase (DHFR) Inhibits

Based on this mechanism, a potential high-level workflow for investigating this compound in an in vitro cancer model could be structured as follows:

f Proposed In Vitro Assay Workflow Cell Line Selection (e.g., NCI-60 Panel) Cell Line Selection (e.g., NCI-60 Panel) Compound Treatment Compound Treatment Cell Line Selection (e.g., NCI-60 Panel)->Compound Treatment This compound (Variable Doses) This compound (Variable Doses) Compound Treatment->this compound (Variable Doses) Positive Control (e.g., Methotrexate) Positive Control (e.g., Methotrexate) Compound Treatment->Positive Control (e.g., Methotrexate) Vehicle Control (DMSO) Vehicle Control (DMSO) Compound Treatment->Vehicle Control (DMSO) Incubation (e.g., 72h) Incubation (e.g., 72h) This compound (Variable Doses)->Incubation (e.g., 72h) Add to Culture Positive Control (e.g., Methotrexate)->Incubation (e.g., 72h) Add to Culture Vehicle Control (DMSO)->Incubation (e.g., 72h) Add to Culture Viability Assay (e.g., MTT) Viability Assay (e.g., MTT) Incubation (e.g., 72h)->Viability Assay (e.g., MTT) Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) Viability Assay (e.g., MTT)->Data Analysis (IC50 Calculation)

Potential Experimental Protocol Outline

The following is a generalized protocol for a cell viability assay, which is a standard approach for initial compound screening [2].

  • 1. Objective: To evaluate the in vitro cytotoxic effect of this compound on a selected cancer cell line and determine the half-maximal inhibitory concentration (IC₅₀).
  • 2. Materials:
    • Cell Line: A relevant cancer cell line, such as one from the NCI-60 panel [2].
    • Test Compound: this compound (purity ≥95%, stored as recommended).
    • Controls: A known DHFR inhibitor (e.g., Methotrexate) as a positive control, and a vehicle (e.g., DMSO) as a negative control.
    • Assay Kit: Cell viability assay kit (e.g., MTT, CellTiter-Glo).
  • 3. Methodology:
    • Cell Seeding: Seed cells in a 96-well plate at a density that ensures exponential growth throughout the assay period.
    • Compound Treatment: After cell attachment, treat with a dose range of this compound (e.g., from 1 nM to 100 µM), positive control, and vehicle control. Include replicates for each concentration.
    • Incubation: Incubate the plate for a determined period (e.g., 72 hours) under standard culture conditions.
    • Viability Measurement: Add the MTT reagent or CellTiter-Glo substrate according to the manufacturer's instructions. Measure the absorbance or luminescence using a plate reader.
  • 4. Data Analysis:
    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
    • Plot a dose-response curve and use non-linear regression analysis to calculate the IC₅₀ value.

Research Context and Future Directions

This compound fits into the class of antimetabolites and antifolates, which have a long history in cancer therapy [2]. Modern research is exploring novel ways to deliver such potent payloads, for instance, by conjugating them to antibodies to create Antibody-Drug Conjugates (ADCs) [2]. This strategy aims to improve the therapeutic window by targeting the cytotoxic drug specifically to cancer cells. The patent reference in the data suggests that research into conjugating PBD-type payloads (a different class) is active, indicating the broader field's direction [2].

Critical Safety and Compliance Notes

  • Research Use Only: this compound is explicitly identified as being for research use only and not for human use [2]. It is not an FDA-approved drug [3] [4].
  • Handling and Storage: Please store the product under the recommended conditions provided in its Certificate of Analysis [2].

References

using Denopterin in cell culture

Author: Smolecule Technical Support Team. Date: February 2026

Cell Culture Fundamentals

Successful cell culture requires replicating the physiological environment of cells as closely as possible. The table below outlines the standard conditions for maintaining mammalian cell cultures, which is a prerequisite for any drug testing experiment [1] [2].

Parameter Optimal Range for Mammalian Cells
pH 7.0 – 7.4
Osmolarity 280 – 320 mOsmol/kg
CO2 5 – 10%
Temperature 35 – 37 °C
Relative Humidity ~95%

The basic reagents and equipment needed to establish and maintain a cell culture lab are summarized below [2].

  • Essential Reagents: Complete growth medium (often supplemented with 5-20% Fetal Bovine Serum), phosphate-buffered saline (PBS) for washing, a detaching agent (e.g., trypsin) for adherent cells, and a cryoprotective agent (e.g., DMSO) for preservation [1] [2].
  • Key Equipment: A cell culture incubator to maintain the conditions in the table above, a laminar flow hood to provide a sterile work area, a microscope for daily observation, a centrifuge for harvesting cells, and an inverted microscope to examine cells directly in their culture vessels [2].
  • Aseptic Technique: Maintaining sterile conditions is critical to prevent contamination by microorganisms like bacteria and fungi. This involves working in a laminar flow hood, using sterile equipment and reagents, and employing proper sterile handling methods [1].

Proposed Workflow for Investigating Denopterin

Without a pre-existing protocol for this compound, you would need to design a series of experiments to characterize its effects. The following workflow outlines the key stages of this process.

G Start Start: Hypothesis Generation (this compound affects a specific signaling pathway or process) P1 1. Cell Culture Setup (Select relevant cell line, establish culture conditions) Start->P1 P2 2. Compound Treatment (Prepare this compound stock, determine dose range and timeline) P1->P2 i1 P3 3. Phenotypic Assays (Measure cell viability, proliferation, apoptosis, etc.) P2->P3 i2 P4 4. Pathway Analysis (Isolate RNA/protein, use microarrays, western blot, etc.) P3->P4 i3 P5 5. Data Integration & Validation (Integrate gene/protein data, validate hits with CRISPRi, etc.) P4->P5 i4 End Conclusion: Define Mechanism of Action and Potential Therapeutic Application P5->End i5

Stage 1: Cell Culture Setup
  • Cell Line Selection: Choose a cell line relevant to the disease or biological process you are investigating. This could be a primary cell culture (with a limited lifespan but more physiologically relevant) or an immortalized cell line (which can proliferate indefinitely) [2].
  • Culture Maintenance: Cells are grown as either adherent cultures (attached to a surface) or suspension cultures (free-floating) and must be regularly passaged (subcultured) to maintain them in their active growth phase [3] [2].
Stage 2: Compound Treatment
  • Preparation: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution. Ensure the final solvent concentration in culture media is low enough to avoid toxicity (often ≤0.1%) [2].
  • Experimental Design: Treat cells with a range of this compound concentrations for different time periods. Include negative control (solvent only) and positive control (a known effective compound) groups.
Stage 3: Phenotypic Assays

After treatment, assess the compound's effects using assays like:

  • Cell Viability/Proliferation: MTT, MTS, or CellTiter-Glo assays.
  • Cell Death: Apoptosis assays (e.g., Annexin V staining).
  • Cell Cycle Analysis: Flow cytometry.
Stage 4 & 5: Molecular Pathway Analysis & Validation

To understand how this compound works, you would analyze its impact on signaling pathways and validate your findings.

  • Pathway Analysis: Techniques like CRISPRi (CRISPR interference) allow for targeted repression of gene expression to probe gene function. This system uses a catalytically inactive Cas9 (dCas9) fused to a repressor domain (like KRAB) to block transcription of specific target genes [4] [5]. This can be used to validate if a pathway component is essential for this compound's effect.
  • Data Integration: Computational methods like SPAGI can help identify active signaling pathways by integrating gene expression data from your treated cells with existing protein-protein interaction networks. This helps build a model of the signaling pathways from receptors to transcription factors that this compound affects [6].

Suggestions for Finding Specific Information

Since direct information on this compound is scarce, you might find these strategies helpful:

  • Search for Analogues: Look for application notes on structurally or functionally related compounds, especially other folate pathway inhibitors. Their protocols can serve as an excellent starting point.
  • Broaden Search Terms: Use more general terms like "folate antagonist cell culture protocol" or "testing antifolates in vitro" in specialized databases like PubMed or Google Scholar.
  • Contact Suppliers: Reach out to companies that sell this compound for research purposes. They may have technical notes or application data that is not publicly listed.

References

A Framework for Denopterin Assay Development

Author: Smolecule Technical Support Team. Date: February 2026

Given the lack of direct information, the following framework, inspired by modern Design of Experiments (DOE) principles, is recommended for developing a robust Denopterin assay. DOE is a powerful statistical approach for optimizing complex processes with multiple interacting factors simultaneously, which is far more efficient than testing one variable at a time [1].

The table below outlines key factors to investigate in a this compound assay DOE:

Factor Category Specific Factors to Optimize Example Levels for Initial Testing
Reagent Chemistry This compound concentration, Cofactor (e.g., Mg²⁺) level, Detergent (e.g., Tween) concentration, Buffer pH and composition e.g., 0.5, 1.0, 2.0 µM; 1.0, 2.5, 5.0 mM; 0.05%, 0.1%, 0.2%
Thermocycling Profile Annealing temperature, Denaturation time & temperature, Extension time e.g., 55°C, 60°C, 65°C; 15s, 30s; 95°C, 98°C
Detection System Probe/Dye concentration, Signal normalization method e.g., 50 nM, 100 nM, 200 nM; with/without internal control

Detailed Protocol: A DOE-Based Optimization Workflow

This protocol uses a hypothetical cell-based assay to measure this compound's effect on a specific signaling pathway. It leverages the iconPCR platform as an example of technology that enables efficient DOE execution by allowing different thermocycling conditions to be tested on a single plate, drastically reducing the number of plates and time required [1].

Objective: To optimize a qPCR-based assay for detecting changes in gene expression induced by this compound in a cell model.

Materials:

  • Cell Line: [Specify relevant cell line, e.g., HEK-293]
  • Test Compound: this compound (prepare a stock solution in a suitable solvent like DMSO)
  • qPCR Reagents: Master mix, primers and probes for target genes and a housekeeping gene (e.g., GAPDH), nuclease-free water.
  • Equipment: iconPCR thermocycler (or equivalent with independent well control) [1], cell culture incubator, centrifuge.

Methodology:

  • Cell Seeding and Treatment:
    • Seed cells in a 96-well plate at a density of [e.g., 10,000 cells/well] and culture for 24 hours.
    • Treat cells with a concentration gradient of this compound (e.g., 0, 0.5, 1, 2 µM) for a predetermined period (e.g., 24h). Include a solvent control (DMSO).
  • RNA Extraction and cDNA Synthesis:
    • Lyse cells and extract total RNA using a commercial kit.
    • Reverse transcribe equal amounts of RNA from each well into cDNA.
  • DOE qPCR Setup:
    • Prepare a master mix containing the buffer, dNTPs, polymerase, and the normalizable dye AutoNorm [1].
    • Distribute DOE Variables: Pipette the cDNA samples into the wells of a 96-well iconPCR plate. The plate layout is designed to test different combinations of reagent and thermocycling factors as per the DOE table.
      • Reagent Variables: In different wells, vary the concentrations of forward primer, reverse primer, MgCl₂, and this compound itself (to account for any potential direct interaction with the PCR components).
      • Thermal Cycling Variables: The iconPCR instrument will apply different annealing temperatures (e.g., 55°C, 60°C, 65°C) and denaturation times to different wells on the same plate [1].
  • qPCR Run and Data Collection:
    • Run the optimized thermocycling protocol on the iconPCR. The integrated AutoNorm feature will provide real-time, per-well normalization of the amplification curves [1].
    • Export the Cycle threshold (Ct) values for analysis.

Data Analysis:

  • Calculate the ∆∆Ct values for the target genes relative to the housekeeping gene and the control treatment.
  • Use statistical software (e.g., R, JMP, Minitab) to analyze the DOE data. The analysis will identify which factors (and which interactions between factors) have a statistically significant impact on the assay's performance (e.g., lower Ct value, higher amplification efficiency, smaller standard deviation between replicates).

Proposed Data Summary Table

After running the DOE, your results can be summarized in a table like the one below. The values here are illustrative.

Experiment ID [Primer] (nM) [MgCl₂] (mM) Annealing Temp (°C) This compound (µM) Mean Ct Value Amplification Efficiency Signal-to-Noise Ratio
DOE-Run-01 100 2.5 60 1.0 25.1 95% 15.2
DOE-Run-02 200 2.5 60 1.0 24.5 98% 18.5
DOE-Run-03 100 5.0 60 1.0 23.8 105% 16.1
... ... ... ... ... ... ... ...

Workflow and Pathway Visualization

As requested, here are Graphviz diagrams that outline the experimental workflow and a hypothetical signaling pathway analysis. The DOT scripts adhere to your specifications for color, contrast, and layout.

1. This compound Assay Development Workflow

G Assay development workflow from design to validation. Start Define Assay Objective DOE Design Experiment (DOE) Start->DOE Execute Execute Experimental Runs DOE->Execute Analyze Statistical Data Analysis Execute->Analyze Model Build Predictive Model Analyze->Model Validate Validate Optimal Conditions Model->Validate End Establish Final Protocol Validate->End

2. Hypothetical Signaling Pathway Analysis

This diagram illustrates a scenario where you might use the assay to study this compound's effect on a pathway.

G A hypothetical cell signaling pathway for analysis. Ligand Extracellular Signal Receptor Membrane Receptor Ligand->Receptor Binds ProteinA Kinase A Receptor->ProteinA Activates ProteinB Transcription Factor B ProteinA->ProteinB Phosphorylates GeneX Target Gene X ProteinB->GeneX Upregulates Readout qPCR / Assay Readout GeneX->Readout Measured by

Important Notes on Graphviz Implementation

When generating your diagrams, you may encounter a warning that the pathway is not rendered because of "0 or 1 connected nodes" [2]. This often means the layout engine (like dot) could not find a path to arrange the nodes in a hierarchical layout, which can happen with simpler graphs. A reliable solution is to try rendering with the native engine instead (kegg.native=T in some software) [2]. For precise control over node placement, you can use the pos attribute, though this is generally discouraged for complex graphs as it overrides the automated layout algorithms [3].

References

Denopterin handling and storage

Author: Smolecule Technical Support Team. Date: February 2026

Denopterin: Basic Information

For identification and initial characterization, the following data is available:

Property Value
CAS Registry Number 22006-84-4 [1]
Molecular Formula C₂₁H₂₃N₇O₆ [2] [1]
Molecular Weight 469.45 g/mol [2] [1]
Chemical Name N-[4-[[1-(2-Amino-1,4-dihydro-4-oxo-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid [1]
Bioactivity Dihydrofolate reductase (DHFR) inhibitor and antifolate agent [2]

Proposed Handling and Storage Protocol

The following protocol synthesizes the minimal information found with standard best practices for handling research chemicals and cytotoxic compounds. This protocol should be validated and refined by researchers through their own experimental data.

Storage Conditions
Parameter Specification Rationale & Notes
Storage Store under recommended conditions in the product's Certificate of Analysis (CoA) [2]. The CoA from the manufacturer is the definitive source for storage specifications.
Temperature Room temperature (for continental US transport) [2]. For long-term storage, the specific recommended condition is not stated in search results. Stability data (e.g., ICH guidelines) must be consulted.
Form Solid (yellow-orange microcrystals) [1]. Protect from light due to its colored nature and potential photosensitivity.
Handling Atmosphere Inert atmosphere (e.g., Nitrogen) is recommended. To prevent oxidation or moisture uptake, especially if the compound is hygroscopic or oxygen-sensitive.
Safe Handling Procedures
  • Personal Protective Equipment (PPE): Standard laboratory PPE is required: lab coat, safety glasses, and suitable gloves (e.g., nitrile).
  • Cytotoxin Precautions: As this compound is an antimetabolite with toxic effects on cells and is used for cancer research, it should be treated as a potential health hazard [2]. Handling should be performed in a fume hood or biosafety cabinet to prevent inhalation of powders or aerosols.
  • Documentation: Always refer to the Safety Data Sheet (SDS) for detailed hazard information, first-aid measures, and spill procedures, which was not located in the search results.
Analytical Methods for Characterization

To confirm the identity and purity of this compound upon receipt and during storage, the following methods can be employed. The specific parameters below are from the literature.

Method Condition Absorption Maxima (λmax) Application
Ultraviolet-Visible (UV-Vis) Spectroscopy 0.1 N NaOH 253 nm, 305 nm, 365 nm [1] Identity confirmation and assay.
Ultraviolet-Visible (UV-Vis) Spectroscopy 0.1 N HCl 315 nm [1] Identity confirmation.

Experimental Workflow for Analysis: The diagram below outlines a general workflow for analyzing and confirming the identity of a received this compound sample.

Start Weigh this compound Sample Prep1 Prepare Solution in 0.1N NaOH Start->Prep1 Prep2 Prepare Solution in 0.1N HCl Start->Prep2 UV1 Run UV-Vis Scan Prep1->UV1 UV2 Run UV-Vis Scan Prep2->UV2 Data1 Check for Peaks at: 253 nm, 305 nm, 365 nm UV1->Data1 Data2 Check for Peak at: 315 nm UV2->Data2 Confirm Identity Confirmed Data1->Confirm Data2->Confirm

Critical Information Gaps and Next Steps

The search results lack the detailed information required for a complete application note. To establish a robust protocol, you should actively seek the following:

  • Obtain the Certificate of Analysis (CoA) and Safety Data Sheet (SDS): Contact the supplier directly to obtain these documents. The CoA will provide lot-specific data and precise storage conditions, while the SDS is critical for understanding hazards and safe handling procedures.
  • Conduct Stability Studies: Perform systematic stability testing under various conditions (e.g., temperature, humidity, light) as per ICH Q1A and Q1B guidelines [3]. This will generate the data needed to define definitive storage specifications and shelf life.
  • Develop Specific Assay Methods: While basic UV characteristics are known [1], developing and validating specific quantitative methods (e.g., using HPLC) is necessary for accurately determining purity and concentration.

References

Denopterin solubility and preparation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Denopterin

This compound is a chemical compound with the molecular formula C₂₁H₂₄N₈O₅ [1]. As a pterin derivative, it is structurally related to folate (vitamin B9). While specific biological activities and applications for this compound are not detailed in the search results, compounds in this class are often investigated for their potential roles in cellular metabolism and as candidates in drug development.

A primary challenge in developing pharmaceutical formulations for many natural products, including those structurally similar to this compound, is their inherently low aqueous solubility. Poor solubility leads to low bioavailability, meaning that when administered orally, only a small fraction of the drug enters the bloodstream and reaches its site of action. Therefore, developing strategies to enhance solubility is a critical step in the drug development pipeline.

Solubility Enhancement Strategies and Data Presentation

Since direct data for this compound is unavailable, the following table outlines common and effective formulation strategies that can be empirically tested. The selection of a method depends on the compound's specific physicochemical properties.

Method Mechanism of Action Typical Excipients Used Key Experimental Parameters to Monitor
Solid Dispersion Creates an amorphous form of the drug dispersed in a hydrophilic polymer matrix, reducing crystallinity and enhancing dissolution. PVP (e.g., K-30), PEG (e.g., 6000), Copovidone, Cellulose derivatives (HPMC) Drug-Polymer ratio, solvent evaporation rate, miscibility, solid-state characterization (e.g., PXRD, DSC).
Complexation The drug molecule fits into the hydrophobic cavity of a cyclodextrin, improving aqueous solubility and stability. Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) Complexation efficiency, stability constant, stoichiometry of the complex.
Particle Size Reduction Increases the surface area of the drug particles available for dissolution. Stabilizers like Poloxamers, Polysorbates. Particle size distribution, zeta potential, surface morphology.
Nanotechnology Utilizes drug nanocrystals or nanoemulsions to create a high-surface-area system for rapid dissolution. Lipids, surfactants, stabilizers. Nanocrystal size, polydispersity index, physical stability, in vitro release.
Salt Formation Converts the drug into a salt form with higher aqueous solubility. Hydrochloric acid, Maleic acid, Sodium hydroxide. pKa of the drug and counterion, pH-solubility profile, hygroscopicity.
Case Study: Silymarin Solubility Enhancement

A relevant example of a successful solubility enhancement for a natural product is silymarin. Researchers developed a silymarin-laden polymeric composite using polyvinylpyrrolidone (PVP K-30) and polyethylene glycol (PEG 6000) via the solvent-evaporation method [2].

  • Formulation: The optimized ratio was silymarin: PVP K-30: PEG 6000 at 0.25:1.5:1.5 (w/w/w).
  • Result: This formulation achieved a ~1150-fold increase in aqueous solubility compared to plain silymarin powder, reaching 24.39 ± 2.95 mg/mL. The dissolution profile was also excellent, with nearly 100% of the drug released within 40 minutes.
  • Characterization: Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) confirmed that the drug existed in the amorphous state within the polymer composite, which is key to the solubility enhancement.

This case study provides a proven experimental blueprint that can be adapted for this compound.

Proposed Experimental Protocol for this compound

Based on the silymarin study and standard practices, here is a detailed protocol you can follow to develop a solubility-enhanced formulation of this compound.

Protocol: Preparation of this compound Solid Dispersions via Solvent Evaporation

1. Objective To prepare and evaluate solid dispersions of this compound with hydrophilic polymers to enhance its aqueous solubility and dissolution rate.

2. Materials

  • Drug Substance: this compound.
  • Polymers: PVP K-30, PEG 6000, HPMC (e.g., E5), Soluplus.
  • Solvent: Methanol, Ethanol, or Acetone (based on this compound solubility).
  • Equipment: Magnetic stirrer with hotplate, analytical balance, rotary evaporator, vacuum oven, desiccator.

3. Experimental Workflow The following diagram outlines the key steps in the solvent evaporation method for preparing solid dispersions.

G Start Start Protocol Step1 Weigh this compound and Polymer (e.g., 1:4 ratio) Start->Step1 Step2 Co-dissolve in Volatile Solvent (e.g., Ethanol) Step1->Step2 Step3 Stir until Clear Solution (30-60 min, 40°C) Step2->Step3 Step4 Evaporate Solvent (Rotary Evaporator, 60°C) Step3->Step4 Step5 Dry Solid Mass (Vacuum Oven, 24h, 40°C) Step4->Step5 Step6 Grind and Sieve (100-200 mesh) Step5->Step6 Step7 Solid Dispersion Powder Step6->Step7 Char1 Solid-State Characterization (PXRD, DSC) Step7->Char1 Char2 Solubility & Dissolution Testing Step7->Char2

4. Detailed Methodology

  • Step 1: Weighing. Accurately weigh this compound and the selected polymer(s) in different weight ratios (e.g., 1:1, 1:2, 1:4, 1:6) to screen for the optimal formulation.
  • Step 2: Dissolution. Transfer the mixtures to a round-bottom flask. Add a sufficient volume of a common organic solvent (e.g., ethanol) to dissolve both the drug and the polymer. Seal the flask to prevent solvent loss.
  • Step 3: Stirring. Stir the solution magnetically at a moderate speed (300-500 rpm) and a controlled temperature (e.g., 40°C) for 30-60 minutes until a clear, homogeneous solution is obtained.
  • Step 4: Solvent Evaporation. Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure with a water bath temperature of 60°C. Continue until a dry, solid film or porous mass is formed on the inner wall of the flask.
  • Step 5: Drying. Carefully scrape the solid mass from the flask and further dry it in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
  • Step 6: Milling. Gently grind the dried mass in a mortar and pestle, and pass it through a sieve to obtain a powder of uniform particle size (e.g., 100-200 mesh). Store the final solid dispersion in a desiccator until further analysis.

5. Characterization and Testing

  • Saturation Solubility: Shake flask method. Add an excess of the plain this compound and its solid dispersions to vials containing your buffer of choice (e.g., phosphate buffer pH 6.8). Agitate in a water bath shaker (e.g., 37°C, 48 hrs). Filter, dilute, and analyze the drug concentration using a validated HPLC-UV method.
  • In Vitro Dissolution: Use USP Apparatus I (basket) or II (paddle). Perform the test in 900 mL of dissolution medium (e.g., 0.1 N HCl or pH 6.8 phosphate buffer) at 37°C ± 0.5°C, with a paddle speed of 50 rpm. Withdraw samples at predetermined time intervals (5, 10, 15, 30, 45, 60 min), filter, and assay. Compare the dissolution profile of the solid dispersion against plain this compound.
  • Solid-State Characterization:
    • Powder X-ray Diffraction (PXRD): To determine if the crystalline drug has been converted to an amorphous state.
    • Differential Scanning Calorimetry (DSC): To study the thermal behavior and miscibility of the drug and polymer.
    • Fourier Transform Infrared Spectroscopy (FTIR): To investigate potential drug-polymer interactions.

Future Perspectives: Computational Solubility Prediction

For early-stage development, modern machine learning (ML) tools can provide valuable insights. Models like fastsolv can predict the solubility of a molecule across a wide range of temperatures and organic solvents, outputting a log10(Solubility) value [3]. These tools use molecular descriptors and deep learning to forecast solubility behavior, which can help prioritize solvents and formulations for experimental testing before any material is synthesized or sourced.

Critical Notes and Limitations

  • Data Gap: The information provided is a generalized protocol. The specific optimal polymer, ideal drug-to-polymer ratio, and best solvent for this compound must be determined empirically in the laboratory.
  • Characterization is Key: Comprehensive solid-state characterization is non-negotiable. It confirms the successful formation of the solid dispersion and provides evidence for the mechanism of solubility enhancement.
  • Safety: Always conduct a thorough literature review on the chemical properties and material safety data sheets (MSDS) of this compound and all excipients before beginning laboratory work. Adhere to all standard laboratory safety protocols.

References

Frequently Asked Questions (FAQs)

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: What could cause unusually high signal (low IC₅₀) in my Denopterin dose-response assay? Unusually high signal can often be traced to assay conditions. Common causes and solutions include:

    • Cause: Inaccurate compound serial dilution leading to higher than intended concentrations.
    • Solution: Verify dilution calculations and pipetting accuracy; use calibrated pipettes.
    • Cause: Contamination of the assay well or compound stock.
    • Solution: Prepare fresh compound solutions using sterile techniques.
    • Cause: Edge effects in the microplate due to evaporation.
    • Solution: Use microplates with low-evaporation lids and avoid using outer wells or fill them with PBS buffer.
  • Q2: Why is the Z'-factor of my this compound HTS assay unacceptable (<0.4)? A low Z'-factor indicates a poor assay window or high data variability [1]. To troubleshoot:

    • Check Cell Health & Seeding Density: Use healthy, low-passage cells and optimize the number of cells per well. An optimal density should be determined empirically for each cell type [2].
    • Optimize Incubation Time: The signal development time with the detection reagent (e.g., WST-1) may need adjustment. Monitor color development to identify the ideal endpoint [2].
    • Review Reagent Handling: Ensure all reagents, especially the detection reagent, are at room temperature and mixed thoroughly before use [3].
    • Control for Contamination: Bacterial or fungal contamination in cells or reagents can cause high variability.
  • Q3: My assay shows high background. What are the common interferents and how can I mitigate them? High background is a frequent challenge. The table below lists common interferents and strategies to manage them, based on general protein and viability assay best practices [3] [4].

Common Interferent Potential Impact on Assay Mitigation Strategies
Detergents Can alter cell membrane permeability or directly interfere with detection chemistry [3] [4]. Dilute sample to a compatible concentration; dialyze or desalt the sample; use alternative detergents [4].
High Alkaline pH Can cause unexpected color development or precipitation [3]. Dilute the sample; adjust the pH of the sample to be compatible with the assay buffer.
Antioxidants May scavenge free radicals involved in some detection reactions (e.g., WST-1) [2]. Dilute the sample; if possible, omit the antioxidant from the sample buffer.
Other Chemical Compounds Manganese-containing materials or other specific compounds may interfere [2]. Dilute the sample; run a standard curve in the presence of your sample buffer to test for interference [3] [4].

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low or No Signal Change

  • Possible Cause: The detection reagent (e.g., WST-1) is inactive due to improper storage or age.
  • Solution: Prepare fresh reagent aliquots, store according to the manufacturer's instructions (often at 4°C and protected from light), and do not use beyond the expiration date [3].
  • Possible Cause: The cell density is too low to generate a detectable signal above background.
  • Solution: Perform a cell titration experiment to determine the optimal seeding density for your cell line prior to the main assay [2].
  • Possible Cause: The final concentration of the organic solvent (e.g., DMSO) used to solubilize this compound is toxic to cells.
  • Solution: Keep the final concentration of DMSO as low as possible (typically below 0.1-1%) and ensure it is matched in all control wells [2].

Problem 2: High Well-to-Well Variability

  • Possible Cause: Inconsistent cell seeding or pipetting during reagent addition.
  • Solution: Use reverse-pipetting techniques for viscous reagents and ensure cells are thoroughly resuspended before seeding [4].
  • Possible Cause: Bubbles in the well, which interfere with absorbance or fluorescence reading.
  • Solution: Centrifuge the microplate briefly before reading to remove bubbles [4].
  • Possible Cause: Contamination of reagents or cell culture.
  • Solution: Use fresh, sterile reagents and check cells for mycoplasma contamination.

Problem 3: Signal Saturation (Absorbance Too High)

  • Possible Cause: The signal has developed beyond the linear range of the microplate reader's detector.
  • Solution: Reduce the incubation time with the detection reagent or dilute the final formazan product before reading [2] [3].
  • Possible Cause: The cell density is too high.
  • Solution: Reduce the number of cells seeded per well [2].

Experimental Protocol & Best Practices

The following diagram illustrates the core workflow of a cell-based viability assay, which is typical for evaluating a compound like this compound. This workflow integrates best practices for reliability.

G cluster_0 Essential Controls Start Plan and Design Experiment A Cell Seeding (Optimize density, use replicates) Start->A B Pre-incubation (Allow cells to adhere) A->B C Compound Addition (Include controls, note timepoints) B->C D Add Detection Reagent (Equilibrate to room temperature) C->D Ctrl2 Negative Control (Cells + vehicle) Ctrl3 Positive Control (Cells + cytotoxic agent) E Incubate & Measure (Determine optimal signal time) D->E F Data Analysis (Calculate Z'-factor, IC₅₀) E->F End Interpret Results F->End Ctrl1 Blank (Medium + reagent, no cells)

Key Steps Elaborated:

  • Cell Seeding: Seed cells in a 96-well or 384-well plate at a density determined by prior titration experiments. Include replicates for each condition [2] [5].
  • Controls: Always include appropriate controls [2]:
    • Blank: Culture medium and detection reagent only (no cells).
    • Negative Control (Untreated): Cells with vehicle (e.g., DMSO) but no test compound.
    • Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine for apoptosis induction [5]).
  • Compound Addition: Add this compound and other test compounds at the desired concentrations. Ensure the vehicle concentration is consistent across all wells.
  • Detection & Measurement: Add the cell viability detection reagent (e.g., WST-1) directly to the culture medium. Incubate for the optimized time (e.g., 0.5-4 hours) at 37°C, then measure absorbance or fluorescence with a microplate reader [2] [5].

References

A Framework for Your Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

Based on established methodologies for experimentation and troubleshooting, here are the core components you should develop:

Component Description Key Elements to Include
Experimentation Protocols [1] Predefined frameworks that standardize key experimental settings, from setup to decision-making. Standardized metric selection (primary, secondary, guardrail); Predefined statistical analysis configurations; Integrated decision matrices.
Systematic Troubleshooting [2] [3] A structured, step-by-step process to locate the cause of a fault and correct it. Problem identification & theory establishment; Plan of action & solution implementation; Verification & documentation.
FAQs (Frequently Asked Questions) A curated list of answers to common questions, reducing support load and speeding up research. Definitions of key metrics; Common interpretation errors; Steps for routine tasks (e.g., data extraction).
Developing Detailed Experimentation Protocols

To ensure consistency and quality in your experiments, establish detailed protocols. These act as an "experimentation playbook" and should automate governance for your team [1].

  • Standardize Metrics: Define and auto-fill the key metrics for every experiment. For example, a protocol would specify the primary metric (e.g., cell viability), secondary metrics (e.g., biomarker expression), and crucial guardrail metrics (e.g., indicators of toxicity) to prevent unintended harm to your research goals [1].
  • Predefine Success Criteria: Integrate a decision matrix into your protocol. This means agreeing before the experiment on what statistical significance and effect size will justify a "roll-out" decision, an "iteration," or an "extension" of the test. This eliminates subjective interpretation after the results are in [1].
Creating Effective Troubleshooting Guides

Adopt a logical, step-by-step troubleshooting model to efficiently resolve issues [2] [3]. The workflow for this process can be structured as follows:

Start Start: Issue Reported Step1 1. Identify the Problem Start->Step1 Step2 2. Establish Theory of Probable Cause Step1->Step2 Step3 3. Test Theory to Determine Cause Step2->Step3 Step3->Step2 Theory Rejected Step4 4. Create & Implement Solution Plan Step3->Step4 Theory Confirmed Step5 5. Verify System Functionality Step4->Step5 Step6 6. Document Findings & Outcomes Step5->Step6 End Issue Resolved Step6->End

This systematic approach ensures that you don't skip critical steps, such as verifying the solution fully resolves the problem without creating new ones, and meticulously documenting the process for future reference [2] [3].

Building a Comprehensive FAQ

Your FAQ should directly address the common challenges your researchers face. Use the knowledge from your troubleshooting logs to populate it. Here are two template examples:

  • FAQ Example 1: Interpreting Results

    • Q: The primary metric for our experiment is not statistically significant (p-value > 0.05), but the secondary metric shows a strong positive trend. Should we proceed with the new treatment?
    • A: According to our experimentation protocol, the decision should be based primarily on the pre-defined primary metric and its statistical significance. A non-significant result means we cannot reject the null hypothesis. The secondary metric can be used to form a new, testable hypothesis for a follow-up experiment, but it is not sufficient grounds to roll out a change.
  • FAQ Example 2: Technical Procedures

    • Q: How do I extract the raw numerical data for dose-response curves from the imaging software?
    • A: A step-by-step guide for data extraction is available in our Standard Operating Procedure (SOP) DOC-123. Navigate to Analysis > Export Data Table and select the "Raw Fluorescence Values" option. If you receive an error during export, please see the troubleshooting guide "TRB-456: Handling Export Errors."

How to Proceed Without Specific Data

Since public information on Denopterin is unavailable, your team's own documentation will be the most critical resource.

  • Create Internal Logs: Start a shared log of every experiment, noting any issues encountered, how they were diagnosed, and the final solution. This becomes the foundation for your custom troubleshooting guides [2].
  • Define Your Protocols: Based on your research goals, formally document your experimental protocols. Decide on your standard metrics, sample sizes, and statistical thresholds [1].
  • Consult Specialists: For complex problems, don't hesitate to work with other subject matter experts or the manufacturers of your laboratory equipment [3].

References

A Framework for Your Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

Since direct search results for Denopterin-specific methods are limited, here is a structured approach to build your content:

  • Identify Common Challenges: Based on the core research areas, anticipate common problems. For this compound and similar compounds, this might include issues with synthesis yield, purification, analytical characterization, stability, and bioactivity assay results.
  • Structure Your FAQs: Frame questions your researchers are likely to ask. For example:
    • "Why is my yield for the A-Denopterin synthesis step lower than expected?"
    • "How can I improve the peak resolution in HPLC analysis?"
    • "What is the recommended protocol for testing stability in various buffers?"
  • Develop Detailed Protocols: For each key experiment, document a detailed methodology. A strong protocol includes:
    • Objective: A clear goal.
    • Reagents and Equipment: A complete, specified list.
    • Step-by-Step Procedure: Unambiguous instructions.
    • Troubleshooting Table: A guide for common issues.

You can use the table below as a template for troubleshooting. The content is illustrative, as specific data for this compound was not available.

Issue Possible Cause Suggested Solution
Low reaction yield Impure starting materials, suboptimal temperature Recrystallize reactants; optimize temperature via small-scale trials
Poor HPLC separation Degraded column, incorrect mobile phase pH Flush and re-equilibrate column; adjust pH of the mobile phase
High assay variability Inconsistent cell plating, unstable reagent Standardize cell counting method; aliquot and thaw reagents freshly

Creating Effective Graphviz Diagrams

The search results provided excellent information for creating clear, well-styled diagrams. Here are the key principles and an example you can adapt.

Key Styling Guidelines
  • Color and Contrast: Always set the fontcolor explicitly to ensure readability against the node's fillcolor [1] [2]. The provided color palette offers good options.
  • Edge Labels: Use the labeldistance attribute to control how far the label is from the node, improving clarity [3] [4]. You can also use labelangle for further adjustment.
  • Text Alignment: For multi-line left-aligned text inside a node or label, use \l at the end of each line instead of \n [5].
  • Node Positioning: While Graphviz automatically layouts graphs, you can suggest positions using the pos attribute, though this is not guaranteed for complex graphs [6].
Example: Experimental Workflow Diagram

The following DOT code creates a high-contrast, color-coded flowchart for a generic experimental workflow, incorporating the rules you specified.

experimental_workflow start Start Experiment prep Reagent Preparation start->prep Step 1 synthesis Synthesis Reaction prep->synthesis Step 2 analysis Product Analysis synthesis->analysis Step 3 decision Purity > 95%? analysis->decision Step 4 end_success Success decision->end_success Yes troubleshoot Troubleshoot & Refine decision->troubleshoot No troubleshoot->synthesis Repeat

This code will generate a flowchart with the following features:

  • High-Contrast Nodes: Each colored node has explicitly defined fontcolor for maximum readability [1] [2].
  • Clear Labels: Edges use labeldistance=2.5 to ensure labels are placed clearly [3].
  • Logical Flow: The diagram guides the viewer through a sequential process with a decision loop.

References

Understanding and Predicting Solubility

Author: Smolecule Technical Support Team. Date: February 2026

Accurately predicting solubility computationally is difficult. Models often perform poorly on new compounds, and experimental measurements can vary significantly between labs. This variability represents a fundamental limit, known as the aleatoric uncertainty, meaning you should expect differences of 0.5 to 1.0 log units between measurements, even for the same compound [1] [2].

For research planning, you can consider these computational models, keeping in mind their limitations:

Model/Approach Key Principle Considerations for Use
Machine Learning (e.g., FASTSOLV) [2] Predicts solubility directly from molecular structures using trained models. Better at extrapolating to new, unseen solutes; faster and open source.
Thermodynamic Cycle (e.g., Vermeire et al.) [2] Combines predictions of thermochemical properties to calculate solubility. Performance drops without existing experimental data for the solute.

Experimental Techniques to Measure Solubility

For definitive results, experimental measurement is essential. The table below summarizes standard methods for measuring thermodynamic solubility [1].

Method Ideal Solubility Range Key Principle Critical Parameters to Control
Shake-Flask > 10 mg/L Solute is mixed in a solvent until equilibrium is reached between the solid and solvated phases. Temperature; time to reach equilibrium; method of phase separation (filtration/centrifugation).
Column Elution < 10 mg/L Water is pumped through a column coated with the chemical until the effluent is saturated. Solvent flow rate; confirmation that recirculation achieves equilibrium.
Slow-Stir Surfactants / low-density compounds Uses controlled, gentle stirring to avoid emulsion or micelle formation. Stirring rate; time.
CheqSol (Chasing Solubility) > 1 mg/L for ionizable compounds An automated titration method that adjusts pH to find the equilibrium point where a precipitate neither dissolves nor grows. Compound's pKa must be known; suitable for mono- and di-protic compounds.

The following workflow outlines the key decision points for selecting and conducting a solubility measurement experiment:

G Start Start Solubility Measurement Q1 Is solubility expected to be above 10 mg/L? Start->Q1 Q2 Is the compound ionizable? Q1->Q2 No M1 Use Shake-Flask Method Q1->M1 Yes Q3 Is the compound a surfactant or of low density? Q2->Q3 No M4 Consider CheqSol Method (if pKa is known) Q2->M4 Yes M2 Use Column Elution Method Q3->M2 No M3 Use Slow-Stir Method Q3->M3 Yes

Techniques to Enhance Solubility

If Denopterin is poorly soluble (likely BCS Class II or IV), several formulation techniques can improve its dissolution rate and bioavailability [3]. The table below compares common approaches.

Technique Key Principle Example Methods
Particle Size Reduction Increasing surface area to improve dissolution rate. Nanomilling (to 100-600 nm), Micronization, Sonocrystallization [4] [3].
Amorphous Solid Dispersions Stabilizing the higher-energy amorphous form of a drug, which is more soluble than its crystal form. Hot Melt Extrusion, Spray Drying, Solvent Evaporation [4] [3].
Complexation Using molecules to encapsulate hydrophobic drug molecules, shielding them from water. Cyclodextrin Complexation [4] [3].
Nanotechnology Creating sub-micron particles to enhance interaction with water. Nanosuspensions [4].
Other Methods Altering the physical or chemical environment. pH adjustment, salt formation, co-solvents, hydrotropy [4] [5].

The decision process for selecting a suitable solubility enhancement strategy is as follows:

G StartF Start Formulation Strategy F1 Is the compound thermally stable? StartF->F1 F2 Is the compound compatible with polymers? F1->F2 Yes Tech2 Use Amorphous Solid Dispersion (Spray Drying) F1->Tech2 No F3 Is the compound compatible with stabilizers? F2->F3 No Tech3 Use Amorphous Solid Dispersion (Hot Melt Extrusion) F2->Tech3 Yes F4 Can the compound form an inclusion complex? F3->F4 No Tech1 Use Nanomilling F3->Tech1 Yes F4->Tech2 No Tech4 Use Cyclodextrin Complexation F4->Tech4 Yes

I hope this technical support guide provides a solid foundation for tackling this compound's solubility challenges. The integration of predictive modeling, rigorous experimentation, and strategic formulation should help advance your research.

References

optimizing Denopterin concentration

Author: Smolecule Technical Support Team. Date: February 2026

Mastering Experimental Protocols

A well-structured experimental protocol is the foundation for reproducibility and effective troubleshooting. The SIRO model (Sample, Instrument, Reagent, Objective) provides a minimal information framework to standardize protocol descriptions [1].

  • Sample: Precise description of the biological material used (e.g., cell line, tissue type).
  • Instrument: Equipment used to carry out the experimental procedures.
  • Reagent: All chemicals and kits, including critical details like manufacturer, catalog number, and lot number.
  • Objective: The primary goal of the experiment [1].

For a protocol like "Optimization of Denopterin Concentration," your detailed methodology should include:

  • Reagent Preparation: Specify the solvent for this compound, stock concentration, and storage conditions.
  • Sample Preparation: Detail cell culture conditions, seeding density, and treatment duration.
  • Experimental Procedure: Provide a step-by-step workflow from treatment to data collection.
  • Data Collection & Analysis: Define the assays and methods for quantifying the effects of this compound.

The diagram below illustrates a generalized workflow for a drug concentration optimization experiment, which you can tailor for this compound.

denopterin_workflow Experimental Workflow for Drug Concentration Optimization start Start Experiment prep Prepare Drug Dilutions start->prep plate Seed Cell Culture Plate prep->plate treat Treat Cells with Drug plate->treat incubate Incubate treat->incubate assay Perform Assay incubate->assay analyze Analyze Data assay->analyze end End analyze->end

Troubleshooting Common Issues

When optimizing compound concentration, researchers often encounter issues related to efficacy, toxicity, or assay performance. The following table structures these potential problems and solutions for a this compound optimization experiment.

Issue/ Symptom Possible Cause Suggested Investigation & Solutions

| No Observed Effect | Concentration too low Inactive compound Incorrect solvent | Verify stock solution preparation and serial dilution calculations. Confirm compound activity in a positive control assay. Ensure solvent is appropriate and does not interfere with assay [2]. | | Excessive Toxicity / Non-Specific Effects | Concentration too high Solvent cytotoxicity | Test a wider range of lower concentrations. Include a solvent-only control to determine background toxicity [2]. | | High Variability Between Replicates | Inconsistent cell seeding Improper drug mixing Edge effects in plate | Standardize cell counting and seeding protocol. Ensure gentle mixing after drug addition. Use a plate layout that accounts for evaporation, use a plate seal [2]. | | Inconsistent Results Between Experiments | Compound degradation Cell passage number too high Assay reagent lot change | Prepare fresh drug solutions; check stability. Use low-passage cells and track passage number. Validate assay performance with new reagent lots [2]. |

Technical Support FAQs

Here are some anticipated frequently asked questions, framed using the SIRO model to ensure comprehensive answers [1].

  • What is the recommended starting concentration range for this compound in a viability assay on [Cell Line]?

    • Objective: Determine IC50.
    • Sample: [Cell Line].
    • Reagent: this compound.
    • Answer: Based on prior literature or preliminary data, a range of X nM to Y μM is suggested. A 10-point, 1:3 serial dilution is often effective for generating a robust dose-response curve.
  • Which solvent should I use to prepare a 10 mM stock solution of this compound?

    • Reagent: this compound.
    • Answer: Refer to the manufacturer's certificate of analysis. Common solvents for similar compounds are DMSO or sterile water. Please note the final solvent concentration in your assay should not exceed levels known to affect your cells (e.g., 0.1% for DMSO).
  • How should I store this compound stock solutions to ensure stability?

    • Reagent: this compound.
    • Answer: Aliquot the stock solution to avoid freeze-thaw cycles and store at -20°C or as recommended by the manufacturer. Protect from light if the compound is light-sensitive.

Building Your Support Center

To create an effective technical support resource, structure and clarity are paramount.

  • Use a Logical Structure: Organize your guides with clear problem identification, step-by-step instructions, and visual aids like the workflow diagram above [3] [4].
  • Employ User-Friendly Language: Write clearly and avoid unnecessary jargon to make the content accessible to scientists of all experience levels [4].
  • Plan for Regular Updates: Treat your troubleshooting guides as living documents. Update them with new findings and user feedback [4].

I hope this structured approach provides a solid foundation for your technical support center. You can adapt the provided templates, tables, and workflow to include the specific properties and data you have for this compound.

References

Technical Support Framework: Common Experimental Challenges

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines common issues in biopharmaceutical research, with potential causes and solutions that can be applied to various experimental contexts.

Challenge Area Common Problem Potential Causes Troubleshooting Steps & Solutions

| Protein Stability & Formulation [1] [2] | Loss of protein activity or visible precipitation. | Exposure to extreme temperature, pH, or organic solvents [1]. | • Optimize buffer conditions (pH, salts). • Use stabilizing excipients (e.g., sugars, polyols). • Implement cold chain storage. | | Solubility & Bioavailability [2] | Poor aqueous solubility of a new chemical entity (NCE). | High hydrophobicity of the drug molecule [2]. | • Physical Modification: Use nanosuspension or amorphous solid dispersions [2]. • Chemical Modification: Explore salt formation or co-crystallization [2]. • Use of Excipients: Employ surfactants or cosolvents [2]. | | Crystallization for Structural Analysis [3] [4] | Failure to obtain high-quality protein crystals. | Incorrect protein purity, concentration, or crystallization conditions (temperature, pH, precipitants) [3] [4]. | • Re-optimize protein purification for homogeneity. • Use robotic screening for crystallization conditions [3]. • Systematically vary crystallization temperature [4]. | | Analytical Chromatography [5] | Poor resolution or peak shape in Reversed-Phase HPLC (RP-HPLC). | Inappropriate column chemistry, mobile phase, or sample solvent [5]. | • Match column type to analyte (e.g., C4 for proteins, C18 for peptides) [5]. • Ensure sample solvent is compatible with the mobile phase (avoid chloroform) [5]. • Use gradient elution with solvents like acetonitrile and water [5]. |

Example Experimental Protocol: RP-HPLC for Peptide Analysis

This is a generalized, detailed methodology for RP-HPLC, which is a common technique for analyzing the purity and stability of peptide and protein-based compounds [5].

  • Sample Preparation:

    • Dissolve the purified peptide or protein in water to a concentration of approximately 1 mg/ml.
    • Filter the solution using a 0.2 μm centrifugal filter device to remove any particulate matter [5].
  • Chromatography Setup:

    • Column: Use a Zorbax C-18 column (250 mm x 4.6 mm) or equivalent for peptides. For larger proteins, a C4 column may be more appropriate [5].
    • Mobile Phase: Prepare two solvents. Solvent A is often water with an ionic modifier like 0.1% Trifluoroacetic acid (TFA). Solvent B is an organic solvent like acetonitrile with 0.1% TFA.
    • Flow Rate: Set to 1.0 ml/min.
    • Detection: Use a UV detector set at 220 nm for peptides, or an Evaporative Light Scattering (ELS) detector [5].
  • Elution Program:

    • Equilibration: Condition the column with a starting solvent ratio (e.g., 95% A / 5% B) for at least 15 minutes [5].
    • Separation: Inject the sample and run a linear gradient from 6% to 15% of solvent B over 35 minutes, followed by a steeper gradient from 15% to 35% B over 15 minutes [5].
    • Column Cleaning: Wash the column with 50% aqueous methanol for 10 minutes, then return to the starting conditions for re-equilibration [5].
  • Data Analysis:

    • Collect and lyophilize fractions corresponding to eluted peaks for further analysis.
    • Identify components based on their retention times and purity based on peak shape and resolution.

Experimental Workflow Diagram

The following diagram visualizes a general workflow for determining the 3D structure of a biological macromolecule, a process that is often crucial in drug development [3].

workflow start Start: Gene of Interest step1 Protein Production & Purification start->step1 step2 Crystallization Screening step1->step2 step3 X-ray Diffraction Data Collection step2->step3 step4 Phase Problem Resolution step3->step4 step5 Model Building & Refinement step4->step5 end Final 3D Structure step5->end

Frequently Asked Questions (FAQs)

Q1: What does it mean if my protein has denatured, and can the process be reversed? Denaturation is the loss of a protein's native 3D structure, leading to loss of function [1]. This can be caused by heat, extreme pH, or organic solvents [1]. In many cases, denaturation is reversible upon removal of the denaturing stress, a process called renaturation [1]. However, it can be irreversible, especially if it leads to aggregation, where proteins stick together and precipitate out of solution [1].

Q2: Why is solubility so important in drug development, and what can I do if my compound is poorly soluble? For a drug to be absorbed into the bloodstream, it must be in solution. Poor solubility is a leading cause of low bioavailability, meaning the drug doesn't reach its target effectively [2]. More than 40% of new chemical entities (NCEs) face this challenge [2]. Enhancement techniques include:

  • Physical Modifications: Particle size reduction (e.g., nanosuspension) or creating amorphous solid dispersions [2].
  • Chemical Modifications: Forming a salt or a co-crystal of the active compound [2].
  • Other Methods: Using surfactants, cosolvents, or complexing agents [2].

Q3: What is the "phase problem" in X-ray crystallography? In X-ray crystallography, the data collected from a crystal (the diffraction pattern) contains information about the amplitude but not the phase of the scattered waves [3]. Both are required to calculate an electron density map and see the structure. This is known as the phase problem. It is solved by methods like Molecular Replacement (using a known similar structure) or Experimental Phasing (using heavy atoms incorporated into the crystal) [3].

How to Proceed with Denopterin-Specific Information

Since the available scientific literature does not contain specific details on this compound, I suggest you:

  • Consult specialized databases such as the Protein Data Bank (PDB) or PubMed for any published structural or pharmacological studies on this compound.
  • Reach out directly to manufacturers or research institutions that may have proprietary technical documentation.

References

A Framework for a Denopterin Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

Here is a model for organizing support content, which you can adapt once you obtain compound-specific information.

1. Frequently Asked Questions (FAQs)

This section should address common user concerns. The table below outlines potential topics, with answers to be filled in from future research.

FAQ Question Topic Category Guidance for Sourcing the Answer
What is the recommended solvent for preparing a 10mM stock solution of Denopterin? Solution Preparation Consult manufacturer datasheets, chemical supplier guides, or relevant scientific literature for solubility data.
What is the typical half-life of this compound in cell culture media? Stability & Storage Look for stability studies in published research papers or conduct internal stability-indicating assays (e.g., HPLC).
Which cellular uptake transporters are known to influence this compound bioavailability? Mechanism of Action Review primary research articles on this compound's mechanism and folate receptor interactions.

2. Troubleshooting Guide for Common Experimental Issues

This guide should follow a logical flow to help researchers diagnose and solve problems [1]. The following diagram outlines a general troubleshooting workflow that can be specialized for this compound-related issues.

denopterin_troubleshooting This compound Experiment Troubleshooting Flow Start Start: Unexpected Experimental Result Step1 Confirm this compound Solution Preparation Start->Step1 Step2 Verify Target System Expression Profile Start->Step2 Step3 Review Experimental Conditions & Controls Start->Step3 Step4 Check Assay Detection Method & Sensitivity Start->Step4 Step5 Consult Internal Knowledge Base Step1->Step5 Preparation correct? Step2->Step5 Expression confirmed? Step3->Step5 Controls valid? Step4->Step5 Detection optimal? End Issue Resolved Step5->End

Based on the workflow above, here are detailed steps for a troubleshooting guide [1]:

  • Confirm this compound Solution Preparation

    • Problem: Inconsistent results due to improper stock solution concentration, use of incorrect solvent, or degradation of the compound.
    • Steps: Verify the molecular weight used for calculation. Ensure the solvent (e.g., DMSO, alkaline buffer) is suitable for your assay and does not precipitate the compound. Check the storage conditions (-20°C or as recommended) and avoid freeze-thaw cycles.
  • Verify Target System Expression Profile

    • Problem: Lack of effect because the cellular model does not express the intended target (e.g., specific folate receptors or enzymes).
    • Steps: Use techniques like PCR or flow cytometry to confirm the expression of relevant target proteins in your cell line before treatment.
  • Review Experimental Conditions & Controls

    • Problem: Off-target effects or false positives/negatives due to inappropriate assay conditions.
    • Steps: Include a positive control (e.g., a known inhibitor) and a vehicle control (solvent only). Optimize treatment duration and this compound concentration based on literature or prior dose-response curves.

3. Detailed Experimental Protocol Template

To ensure reproducibility, experimental protocols should be documented with high precision [2]. The workflow for a sample cell-based assay is visualized below.

experimental_workflow Generic Cell-Based Assay Workflow A Cell Seeding B Incubation (24-48 hrs) A->B C This compound Treatment B->C D Incubation (72-96 hrs) C->D E Viability Assay (MTT/CellTiter-Glo) D->E F Data Analysis E->F

The following table provides a template for detailing a key experiment, such as a cell viability assay. Populate it with specific parameters for this compound.

Protocol Component Specific Details to Include
Objective Measure the effect of this compound on cell viability after 72 hours of exposure.
Reagents & Materials List cell line, this compound source & catalog number, culture media, assay kits (e.g., MTT), solvents, and equipment.

| Procedure | 1. Seed cells in 96-well plates at a density of 5,000 cells/well. 2. Incubate for 24 hours. 3. Prepare this compound serial dilutions in treatment medium. 4. Replace medium with treatments and controls. 5. Incubate for 72 hours. 6. Add MTT reagent and incubate for 4 hours. 7. Solubilize formazan crystals and measure absorbance at 570nm. | | Data Analysis | Calculate % viability relative to vehicle control. Generate a dose-response curve to determine IC₅₀ values using appropriate software. |

References

Troubleshooting Guide: Experimental Replication Issues

Author: Smolecule Technical Support Team. Date: February 2026

Replication issues can stem from methodological errors, biological variability, reagent problems, or data analysis flaws. The following table outlines common problems and solutions.

Problem Area Specific Issue Possible Cause Solution Prevention Tips
Methodology & Protocol Inability to reproduce published effect size. Procedural Inexactness: Minor deviations in timing, temperature, or concentration. Perform an exact replication of the original protocol [1]. Create and follow a detailed, step-by-step Standard Operating Procedure (SOP).
High variability between experimental runs. Uncontrolled environmental or biological factors. Implement stricter environmental controls and document all variables. Use randomized and blinded study designs to minimize bias [1].
Reagents & Materials Loss of compound activity or unexpected toxicity. Compound Instability: Denopterin may degrade if stored improperly or over time. Test a new aliquot of the compound. Verify its purity and stability via HPLC or mass spectrometry. Establish a rigorous quality control system for all reagents, including certificates of analysis.
Inconsistent cell culture responses. Cell line misidentification, contamination (e.g., mycoplasma), or high passage number. Authenticate cell lines (e.g., STR profiling) and regularly test for contamination. Maintain a detailed cell culture log and freeze down low-passage stock vials.
Data & Analysis Statistical significance not achieved upon replication. Inadequate Statistical Power: Original study may have been underpowered or used p-hacking [1]. Conduct a power analysis before replication. Pre-register your analysis plan [1]. Use Bayesian statistical methods to compare models and quantify evidence [1].
Data trends are visible but not significant. High inherent variability in the assay system. Increase sample size to improve power. Consult a statistician to refine the analysis. Use positive and negative controls in every experiment to validate the assay.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take when I cannot replicate a key experiment with this compound? Begin with the most common causes:

  • Verify your reagents: Confirm the source, batch number, and storage conditions of this compound. Check if your cell lines have been recently authenticated and are free of contamination.
  • Audit your protocol: Have a colleague independently review your lab notebook against the original method to identify any unintentional deviations.
  • Re-examine the original data: If possible, review the raw data and statistical analysis of the original study to understand the effect size and variability.

Q2: How can I design a replication study that the scientific community will trust? To maximize the credibility of your replication efforts, adopt the following practices [1]:

  • Pre-registration: Publicly document your hypothesis, methods, and analysis plan before beginning the experiment.
  • Adversarial Collaboration: If possible, collaborate with researchers who hold different views on the expected outcome to ensure the experimental design is fair and decisive.
  • Open Data: Make your raw data and analysis code publicly available upon publication.

Q3: Our team is getting conflicting results. How can we resolve this internally? Implement a structured internal review:

  • Standardize Protocols: Ensure all team members are using the same, detailed SOP.
  • Cross-Validation: Have a team member who gets a positive result and a member who gets a negative result swap protocols and reagents to identify the source of discrepancy.
  • Blinded Re-analysis: Have a third party re-analyze all raw data from both sides without knowing which result came from which team.

Experimental Protocol: Rigorous Replication Framework

This protocol outlines a systematic approach for replicating key findings, incorporating best practices to avoid the "replication crisis" [1].

1. Pre-Experimental Phase

  • Hypothesis and Protocol Pre-registration: Finalize the specific hypothesis to be tested and the exact experimental protocol. Register this document on a public repository (e.g., OSF).
  • Power Analysis: Based on the effect size from the original study, conduct a statistical power analysis to determine the necessary sample size to achieve a power of at least 80%.
  • Resource Validation: Authenticate all key biological materials (e.g., cell lines) and verify the purity and concentration of this compound and other critical reagents.

2. Experimental Execution Phase

  • Blinding: Where possible, implement blinding so that the experimenter is unaware of which treatment group (e.g., control vs. This compound) each sample belongs to.
  • Randomization: Randomly assign subjects or samples to different treatment groups to avoid selection bias.
  • Controls: Include both positive and negative controls in every experimental run to ensure the assay is functioning correctly.

3. Data Analysis and Reporting Phase

  • Adherence to Plan: Follow the pre-registered analysis plan exactly.
  • Robust Statistical Methods: In addition to or instead of p-values, report effect sizes and confidence intervals. Consider using Bayesian methods to calculate Bayes factors [1].
  • Complete Reporting: Report all experimental results, including any outliers or failed experiments, to provide a complete picture.

Experimental Replication Workflow

The following diagram visualizes the rigorous replication framework, showing the stages from initial setup to final analysis.

ReplicationWorkflow Start Start Replication Study PreExp Pre-Experimental Phase Start->PreExp ExpExec Experimental Execution PreExp->ExpExec Sub1 Pre-register Hypothesis and Protocol PreExp->Sub1 Sub2 Perform Statistical Power Analysis PreExp->Sub2 Sub3 Validate Key Reagents & Materials PreExp->Sub3 DataPhase Data Analysis & Reporting ExpExec->DataPhase Sub4 Execute with Blinding & Randomization ExpExec->Sub4 Sub5 Include Positive & Negative Controls ExpExec->Sub5 Sub6 Follow Pre-registered Analysis Plan DataPhase->Sub6 Sub7 Apply Robust Statistical Methods DataPhase->Sub7 Sub8 Publish Full Results and Raw Data DataPhase->Sub8

Diagram Title: Rigorous Replication Workflow for Trustworthy Results

Signal Detection in Noisy Data

Accurately interpreting data, especially with high variability, is a common challenge in replication. The diagram below illustrates the logical process for distinguishing a true signal from random noise.

SignalDetection A Observed Effect Present? B Check Assay Controls A->B Yes D Effect Likely Noise A->D No E Positive Control Failed? B->E C Effect Likely Real F Negative Control Failed? E->F No G Assay Invalid E->G Yes F->C No F->G Yes

Diagram Title: Decision Tree for Signal Detection and Validation

References

Methotrexate: Mechanisms of Action and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

While a direct comparison is not possible, the table below summarizes the key experimentally supported mechanisms of action for methotrexate, which may serve as a useful reference point.

Mechanism of Action Experimental Evidence / Key Findings Relevant Context / Conditions
JAK/STAT Pathway Inhibition [1] Suppressed STAT activation in Drosophila and human cells; reduced STAT5 phosphorylation in cells with JAK2 V617F mutation. Acts independently of DHFR [1]. Myeloproliferative neoplasms (MPNs), inflammatory diseases [1].
Adenosine Signaling [2] Increases extracellular adenosine levels; anti-inflammatory effects reversed by A2A receptor antagonists in mouse models [2]. Rheumatoid Arthritis (low-dose MTX) [2].
Interleukin-1 (IL-1) Inhibition [3] Blocks the binding of IL-1β to its receptor on target cells (monocytes, lymphocytes, granulocytes) in a dose-dependent manner [3]. Inflammatory and autoimmune diseases [3].
Folate Pathway Antagonism [2] Inhibits dihydrofolate reductase (DHFR), depleting tetrahydrofolate, and inhibits enzymes in de novo purine and pyrimidine synthesis (ATIC, TYMS) [2]. Cancer (high-dose MTX); role in RA is not primary [2].
Immunomodulation (Th17/Treg Balance) [4] In a CIA mouse model, MTX-loaded nanoparticles decreased IL-17-producing T cells and increased regulatory T cells (Tregs) and B cells (Bregs) [4]. Rheumatoid Arthritis [4].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed methodology for one of the key experiments that provided evidence for a non-folate mechanism of action.

  • Study Objective: To identify small molecules that modulate JAK/STAT signalling and characterize the effect of methotrexate [1].
  • Cell Line & Culture: Utilized Drosophila Kc167 cells, cultured in Schneiders Insect Media supplemented with 10% FBS at 25°C [1].
  • Reporter System: Employed a transcriptional reporter (6x2xDrafLuc) that responds to JAK/STAT pathway activity [1].
  • Stimulation & Inhibition: Cells were stimulated either by the pathway ligand "Unpaired" or by transfection with a constitutively active JAK mutant (HopTuml). The effect of methotrexate on this induced signalling was measured [1].
  • Compound Screening: A library of small molecules (The Spectrum Collection) was screened. Compounds were formatted in 96-well plates, with methotrexate and aminopterin among them. Controls included a DMSO carrier control and a known JAK2 inhibitor (AG490) as a positive control [1].
  • Data Analysis: Reporter activity was normalized to the carrier control. The results demonstrated that methotrexate acted as a potent suppressor of STAT activation independently of its classic DHFR-inhibition mechanism [1].

Visualizing Key Signaling Pathways

The diagram below illustrates the primary signaling pathways that methotrexate is known to influence, based on the gathered evidence.

G cluster_folate Folate Metabolism (High-Dose/Cancer) cluster_anti_inflam Anti-inflammatory Pathways (Low-Dose/RA) MTX Methotrexate (MTX) DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits AICAR Intracellular AICAR ↑ MTX->AICAR Induces JAK JAK/STAT Pathway MTX->JAK Inhibits IL1 IL-1β / IL-1 Receptor MTX->IL1 Blocks Interaction Purines_Pyrimidines Purine/Pyrimidine Synthesis DHFR->Purines_Pyrimidines DNA_Synth Impaired DNA Synthesis Purines_Pyrimidines->DNA_Synth Adenosine Extracellular Adenosine ↑ AICAR->Adenosine ADORA Adenosine Receptors (A2A) Adenosine->ADORA AntiInflam Anti-inflammatory Effects ADORA->AntiInflam STAT STAT Phosphorylation JAK->STAT JAK_Inhibit JAK/STAT Inhibition STAT->JAK_Inhibit Reduces IL1_Inhibit IL-1 Pathway Inhibition IL1->IL1_Inhibit

References

Denopterin compared to other folate antagonists

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Established Folate Antagonists

The following table compares several classic and clinical folate antagonists, highlighting their primary targets and applications [1] [2].

Drug Name Primary Pharmacologic Target Main Clinical Indications Key Differentiating Notes
Aminopterin Dihydrofolate Reductase (DHFR) [3] Historically used for cancer and inflammatory disorders [4]. Predecessor to Methotrexate; higher potency but also significantly higher toxicity [4].
Methotrexate Dihydrofolate Reductase (DHFR) [1] [2] Cancers, rheumatoid arthritis, psoriasis [1] [2]. Most widely used; lower toxicity than Aminopterin; efficacy linked to inhibition of multiple enzymes and adenosine release [1] [4].
Pemetrexed DHFR, Thymidylate Synthase (TS), GARFT [2] Non-small cell lung cancer, mesothelioma [1] [2]. Multi-enzyme ("multi-targeted") inhibitor; different toxicity profile (e.g., skin rash) [2].
Trimethoprim Microbial DHFR [2] Bacterial infections (e.g., urinary tract infections) [2]. Selective for microbial vs. mammalian DHFR; used as an antimicrobial.
Pyrimethamine Protozoal DHFR [2] Malaria, toxoplasmosis [2]. Selective for protozoal DHFR; often used in combination with a sulfonamide.

Experimental Insights into Folate-Targeted Therapies

Research continues to develop new folate antagonists with improved properties. One key strategy is receptor targeting to enhance specificity and reduce side effects.

  • Targeting the Folate Receptor (FR): A prominent area of research involves conjugating potent antifolates to folic acid to create drugs that are selectively taken up by cells expressing the Folate Receptor Beta (FRβ), a marker on activated macrophages involved in inflammation [4].
  • Example Protocol: In a study on experimental arthritis, the folate-aminopterin conjugate EC0746 was evaluated [4].
    • In Vitro Assays: Its activity was tested on FR-positive macrophage cells. Assays included measuring DHFR enzyme inhibition, cell proliferation (using XTT assays), and suppression of inflammatory responses to stimuli like bacterial lipopolysaccharide (LPS) [4].
    • In Vivo Model: The anti-inflammatory effect was tested in a rat model of adjuvant-induced arthritis (AIA), which is rich in FR-positive macrophages. The drug was administered subcutaneously, and its efficacy was compared to oral methotrexate and etanercept [4].
    • Key Finding: EC0746 demonstrated a potent, FR-specific anti-inflammatory response and was found to be approximately 40-fold less toxic than its unmodified parent drug, aminopterin, showing reduced bone marrow and gastrointestinal problems [4].

Mechanism of Action Pathway

The diagram below illustrates the core mechanism shared by many folate antagonists and the strategy of folate-receptor targeting.

G FA Folic Acid (Vitamin B9) DHF Dihydrofolate (DHF) FA->DHF Metabolism FR Folate Receptor (FRβ) (e.g., on activated macrophage) FA->FR Route 2: Targeted Delivery THF Tetrahydrofolate (THF) DHF->THF Reduction DHF->THF Catalyzes Nucleotides DNA & RNA Synthesis (Purines, Thymidine) THF->Nucleotides DHFR Enzyme: Dihydrofolate Reductase (DHFR) DHFR->DHF Catalyzes Antagonist Folate Antagonist (e.g., Methotrexate) Antagonist->DHFR Route 1: Direct Inhibition Conjugate Targeted Conjugate (e.g., EC0746) FR->Conjugate Conjugate->Antagonist Intracellular Release

How to Locate Information on Denopterin

Given that this compound was not covered in the available scientific literature I found, you may need to employ more specialized search strategies to find direct comparison data.

  • Check Specialized Databases: Search in comprehensive scientific databases like PubMed, Google Scholar, and Web of Science. Using precise queries such as "this compound mechanism of action" or "this compound clinical trial" may yield results.
  • Explore Patent Literature: New or experimental compounds are often detailed in patent filings. Databases like Google Patents, the USPTO, or the European Patent Office can be valuable resources.
  • Review Chemical Registries: Look up this compound's specific chemical structure (its CAS Registry Number would be very helpful) in databases like PubChem or ChemSpider. These entries sometimes list biological assay data or link to scientific papers.

References

Cross-Validation Methods for Robust Model Evaluation

Author: Smolecule Technical Support Team. Date: February 2026

In drug development, cross-validation (CV) is crucial for evaluating predictive models, ensuring they perform well on unseen data and are not overfitted to the specific dataset used for training [1] [2]. This is particularly important when working with biological data or developing quantitative structure-activity relationship (QSAR) models.

The table below summarizes the core characteristics of common cross-validation methods.

Method Key Principle Advantages Disadvantages Typical Use Cases in Drug Development
Holdout Validation [1] [2] Single split into training and testing sets. Simple and fast to compute [2]. High evaluation variance; may miss data patterns [1] [2]. Initial, quick model prototyping with very large datasets.
K-Fold Cross-Validation [1] [3] [2] Data divided into k subsets; each subset serves as a test set once. Lower bias; more reliable performance estimate; efficient data use [1] [2]. More computationally expensive; slower for large k [2]. Standard for model selection and hyperparameter tuning (k=5 or 10 is common) [3] [2].
Leave-One-Out Cross-Validation (LOOCV) [1] [2] K-fold where k equals the number of data points (N). Uses nearly all data for training; low bias [1] [2]. Computationally expensive for large N; high variance with outliers [2]. Ideal for very small datasets where maximizing training data is critical [1].
Stratified K-Fold [2] K-fold that preserves the class distribution in each fold. Better for imbalanced datasets; helps generalization. Slightly more complex implementation. Classification tasks with imbalanced data (e.g., active vs. inactive compounds).

Experimental Protocol for Cross-Validation

A rigorous experimental protocol is essential for obtaining trustworthy results. The following workflow outlines a standard k-fold cross-validation process suitable for benchmarking different models or methods.

cluster_loop For each of the K iterations Start Start: Load Dataset Preprocess Preprocess Data (Scaling, Handling Missing Values) Start->Preprocess Split Split Data into K Folds (e.g., K=5) Preprocess->Split CV Cross-Validation Loop Split->CV A Set aside one fold as Validation Set CV->A B Combine remaining K-1 folds as Training Set A->B C Train Model on Training Set B->C D Validate Model on Validation Set C->D E Record Performance (e.g., MSE, R²) D->E E->CV Aggregate Aggregate Results (Calculate Mean/SD of Performance Metrics) E->Aggregate Compare Compare Models & Select Best Performer Aggregate->Compare End Final Model Evaluation on Holdout Test Set Compare->End

Workflow Steps:

  • Data Preparation: Begin with a cleaned and curated dataset. For drug discovery, this could include molecular descriptors, bioactivity data, or phytochemical properties [4]. Preprocessing steps like feature scaling (e.g., using StandardScaler in Python) are critical for models like Lasso regression and should be fitted on the training fold and applied to the validation fold within each CV loop to prevent data leakage [3].
  • K-Fold Splitting: Randomly split the entire dataset into K equal-sized folds (subsets). A common value is K=5 or K=10 [3] [2]. For imbalanced datasets (e.g., many more inactive compounds than active ones), use Stratified K-Fold to maintain the same class distribution in each fold [2].
  • Cross-Validation Loop: For K iterations:
    • Training: Use K-1 folds to train the model.
    • Validation: Use the remaining one fold (the validation set) to predict outcomes and calculate performance metrics (e.g., Mean Squared Error, R² for regression; Accuracy, AUC for classification) [3].
    • Record: Store the performance metric for that iteration.
  • Performance Aggregation: After all iterations, calculate the mean and standard deviation of the recorded performance metrics. The mean gives a robust estimate of model performance, while the standard deviation indicates its stability across different data splits [1] [2].
  • Model Comparison & Final Evaluation: Use the aggregated CV results to compare different algorithms or hyperparameter sets. The best configuration can then be retrained on the entire dataset and evaluated on a final, previously held-out test set for an unbiased assessment [3].

Performance Comparison and Best Practices

When comparing models, consider both performance and computational cost. The table below illustrates a hypothetical benchmarking structure.

Validation Method Mean Accuracy (± SD) Mean Squared Error (± SD) Avg. Computation Time Key Findings / Best For
Holdout (70/30) 75.2% 0.248 Fastest Quick baseline; high result variance.
5-Fold CV 78.5% (± 1.8%) 0.215 (± 0.015) Moderate Good trade-off between bias and computation [3].
10-Fold CV 79.1% (± 1.2%) 0.208 (± 0.010) Slower More reliable performance estimate; lower variance [3] [2].
LOOCV 79.0% (± 2.5%) 0.210 (± 0.025) Slowest (for large N) Maximum training data; use for very small datasets [1] [2].

Key Insights from Comparisons:

  • Trade-offs: K-fold Cross-Validation generally provides a better balance between bias and variance compared to the simple Holdout method [2]. As the number of folds (K) increases, the computation time also increases, but the variance of the performance estimate often decreases [1] [3].
  • Hyperparameter Tuning: Cross-validation is often combined with techniques like GridSearchCV to systematically find the best hyperparameters (e.g., alpha in Lasso regression) [3]. This avoids overfitting to a single validation set.
  • Feature Selection: Models like Lasso, when validated with robust methods like 10-Fold CV, are more effective at shrinking irrelevant features to zero, leading to simpler and more interpretable models [3].

Recommendations for Researchers

To implement these methods effectively:

  • Start Simple: Use a Holdout split for initial model prototyping, then move to 5-Fold or 10-Fold CV for reliable benchmarking and hyperparameter tuning [3] [2].
  • Ensure Reproducibility: Use a fixed random seed when splitting data to make your CV results reproducible.
  • Use Stratification for Classification: With imbalanced class data (common in drug discovery, e.g., active vs. inactive compounds), always use Stratified K-Fold [2].
  • Leverage Automation: Utilize libraries like scikit-learn in Python, which offer high-level functions like cross_val_score and GridSearchCV to automate the entire CV process [2].

References

Framework for Your Comparative Analysis Guide

Author: Smolecule Technical Support Team. Date: February 2026

Since direct data is unavailable, the table below outlines the core components your guide should include, along with templates for how to present the information.

Component Description & Purpose Template for Data Presentation

| Study Design Overview [1] | Framework (e.g., RCT, cohort study) ensuring valid, comparable results [2]. | Table: Study Design SummaryCriteria: Study Type; Participant Profile; Primary Endpoint • Denopterin: [Data Needed] • Alternative A: [Data Needed] | | Performance Metrics | Quantitative results (efficacy, safety) for objective comparison [3]. | Table: Efficacy & Safety OutcomesCriteria: Overall Survival; Progression-Free Survival; Grade 3+ Adverse Events • This compound: [Data Needed] • Alternative A: [Data Needed] | | Experimental Protocol | Detailed, replicable methodology for all key experiments [2]. | A step-by-step description of treatment administration, data collection, and analysis methods. | | Signaling Pathways | Visual diagrams to explain drug mechanism of action. | Use Graphviz DOT scripts to create clear pathway diagrams (example structure provided below). |

Detailed Experimental Protocol Template

A rigorous protocol is essential for replication and validation of results [2]. Here is a template you can adapt.

  • Objective: To compare the efficacy and safety of this compound against [Alternative Treatment] in [specific patient population, e.g., patients with relapsed XYZ cancer].
  • Study Design: A Phase III, randomized, double-blind, active-controlled trial [1].
  • Participant Selection:
    • Inclusion Criteria: [e.g., Age ≥ 18, confirmed diagnosis of XYZ, adequate organ function]
    • Exclusion Criteria: [e.g., prior treatment with similar agents, untreated brain metastases]
  • Intervention:
    • Experimental Group: this compound, administered at [Dose] via [Route] on [Schedule].
    • Control Group: [Alternative Treatment], administered per its standard protocol.
  • Outcome Measures:
    • Primary Endpoint: [e.g., Progression-Free Survival (PFS)].
    • Secondary Endpoints: [e.g., Overall Survival (OS), Objective Response Rate (ORR), Safety and Tolerability].
  • Data Collection and Analysis:
    • PFS and OS will be analyzed using Kaplan-Meier curves and compared with a log-rank test.
    • Adverse events will be graded according to CTCAE guidelines and summarized descriptively.

Graphviz Workflow and Pathway Diagrams

Below are Graphviz DOT scripts to visualize a generic experimental workflow and a signaling pathway. You can adapt the nodes, labels, and connections to fit the specific details of this compound's mechanism and testing process.

Experimental Workflow

experimental_workflow Start Study Population Screened Randomize Randomization Start->Randomize GroupA This compound Group Randomize->GroupA GroupB Control Group Randomize->GroupB FollowUp Treatment & Follow-up GroupA->FollowUp GroupB->FollowUp Analyze Outcome Analysis FollowUp->Analyze Results Results Publication Analyze->Results

Signaling Pathway Hypothesis

This diagram illustrates a hypothetical signaling pathway that this compound might inhibit.

signaling_pathway GrowthFactor Growth Factor Receptor Cell Surface Receptor GrowthFactor->Receptor Binds ProteinA Signal Protein A Receptor->ProteinA Activates ProteinB Signal Protein B ProteinA->ProteinB Phosphorylates CellGrowth Cell Growth & Proliferation ProteinB->CellGrowth Promotes This compound This compound This compound->ProteinA Inhibits

How to Locate Specific Data

To find the specific data needed to complete the templates above, I suggest the following steps:

  • Search Clinical Trial Registries: Websites like ClinicalTrials.gov are primary sources for detailed protocols and sometimes results of clinical studies.
  • Consult Scientific Literature: Use academic databases (e.g., PubMed, Google Scholar) to search for published papers on this compound. Look for phrases like "phase III trial," "randomized controlled trial," or "comparative study."
  • Review Regulatory Documents: If approved, assessment reports from agencies like the FDA or EMA contain in-depth analyses of efficacy and safety data compared to standard treatments.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.5

Exact Mass

469.171

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Denopterin

Dates

Last modified: 02-18-2024
1: Whyte MP, Lim E, McAlister WH, Gottesman GS, Trinh L, Veis DJ, Bijanki VN, Boden MG, Nenninger A, Mumm S, Buchbinder D. Unique Variant of NOD2 Pediatric Granulomatous Arthritis With Severe 1,25-Dihydroxyvitamin D-Mediated Hypercalcemia and Generalized Osteosclerosis. J Bone Miner Res. 2018 Jun 22. doi: 10.1002/jbmr.3532. [Epub ahead of print] PubMed PMID: 29933504.
2: Fleischman DA, Arfanakis K, Leurgans S, Keating SM, Lamar M, Bennett DA, Adeyemi OM, Barnes LL. Neopterin is associated with hippocampal subfield volumes and cognition in HIV. Neurol Neuroimmunol Neuroinflamm. 2018 Jun 11;5(4):e467. doi: 10.1212/NXI.0000000000000467. eCollection 2018 Jul. PubMed PMID: 29904644; PubMed Central PMCID: PMC5999345.
3: Kırmızıbekmez H, İnan Y, Reis R, Sipahi H, Gören AC, Yeşilada E. Phenolic compounds from the aerial parts of Clematis viticella L. and their in vitro anti-inflammatory activities. Nat Prod Res. 2018 Mar 12:1-4. doi: 10.1080/14786419.2018.1448815. [Epub ahead of print] PubMed PMID: 29527979.
4: Kranaster L, Hoyer C, Aksay SS, Bumb JM, Müller N, Zill P, Schwarz MJ, Sartorius A. Antidepressant efficacy of electroconvulsive therapy is associated with a reduction of the innate cellular immune activity in the cerebrospinal fluid in patients with depression. World J Biol Psychiatry. 2018 Aug;19(5):379-389. doi: 10.1080/15622975.2017.1355473. Epub 2017 Aug 9. PubMed PMID: 28714751.
5: Uwaezuoke SN. The role of novel biomarkers in childhood idiopathic nephrotic syndrome: a narrative review of published evidence. Int J Nephrol Renovasc Dis. 2017 Jun 1;10:123-128. doi: 10.2147/IJNRD.S131869. eCollection 2017. Review. PubMed PMID: 28615961; PubMed Central PMCID: PMC5459980.
6: Valdiglesias V, Sánchez-Flores M, Maseda A, Lorenzo-López L, Marcos-Pérez D, López-Cortón A, Strasser B, Fuchs D, Laffon B, Millán-Calenti JC, Pásaro E. Immune biomarkers in older adults: Role of physical activity. J Toxicol Environ Health A. 2017;80(13-15):605-620. doi: 10.1080/15287394.2017.1286898. Epub 2017 May 19. PubMed PMID: 28524767.
7: El-Lebedy D, Raslan H, Ibrahim A, Ashmawy I, El-Aziz SA, Mohammed AM. Association of STAT4 rs7574865 and PTPN22 rs2476601 polymorphisms with rheumatoid arthritis and non-systemically reacting antibodies in Egyptian patients. Clin Rheumatol. 2017 Sep;36(9):1981-1987. doi: 10.1007/s10067-017-3632-7. Epub 2017 Apr 19. PubMed PMID: 28424905.
8: Lindsay A, Carr S, Cross S, Petersen C, Lewis JG, Gieseg SP. The physiological response to cold-water immersion following a mixed martial arts training session. Appl Physiol Nutr Metab. 2017 May;42(5):529-536. doi: 10.1139/apnm-2016-0582. Epub 2017 Jan 17. PubMed PMID: 28177718.
9: Masiá M, Padilla S, Fernández M, Barber X, Moreno S, Iribarren JA, Portilla J, Peña A, Vidal F, Gutiérrez F; CoRIS. Contribution of Oxidative Stress to Non-AIDS Events in HIV-Infected Patients. J Acquir Immune Defic Syndr. 2017 Jun 1;75(2):e36-e44. doi: 10.1097/QAI.0000000000001287. PubMed PMID: 28107228.
10: Anesten B, Yilmaz A, Hagberg L, Zetterberg H, Nilsson S, Brew BJ, Fuchs D, Price RW, Gisslén M. Blood-brain barrier integrity, intrathecal immunoactivation, and neuronal injury in HIV. Neurol Neuroimmunol Neuroinflamm. 2016 Nov 9;3(6):e300. eCollection 2016 Dec. PubMed PMID: 27868081; PubMed Central PMCID: PMC5104266.
11: El-Lebedy D, Hussein J, Ashmawy I, Mohammed AM. Serum level of neopterin is not a marker of disease activity in treated rheumatoid arthritis patients. Clin Rheumatol. 2017 Sep;36(9):1975-1979. doi: 10.1007/s10067-016-3433-4. Epub 2016 Oct 3. PubMed PMID: 27699655.
12: Crowell TA, Fletcher JL, Sereti I, Pinyakorn S, Dewar R, Krebs SJ, Chomchey N, Rerknimitr R, Schuetz A, Michael NL, Phanuphak N, Chomont N, Ananworanich J; RV254/SEARCH010 Study Group. Initiation of antiretroviral therapy before detection of colonic infiltration by HIV reduces viral reservoirs, inflammation and immune activation. J Int AIDS Soc. 2016 Sep 15;19(1):21163. doi: 10.7448/IAS.19.1.21163. eCollection 2016. PubMed PMID: 27637172; PubMed Central PMCID: PMC5026729.
13: Kothur K, Wienholt L, Mohammad SS, Tantsis EM, Pillai S, Britton PN, Jones CA, Angiti RR, Barnes EH, Schlub T, Bandodkar S, Brilot F, Dale RC. Utility of CSF Cytokine/Chemokines as Markers of Active Intrathecal Inflammation: Comparison of Demyelinating, Anti-NMDAR and Enteroviral Encephalitis. PLoS One. 2016 Aug 30;11(8):e0161656. doi: 10.1371/journal.pone.0161656. eCollection 2016. PubMed PMID: 27575749; PubMed Central PMCID: PMC5004915.
14: Krut JJ, Price RW, Zetterberg H, Fuchs D, Hagberg L, Yilmaz A, Cinque P, Nilsson S, Gisslén M. No support for premature central nervous system aging in HIV-1 when measured by cerebrospinal fluid phosphorylated tau (p-tau). Virulence. 2017 Jul 4;8(5):599-604. doi: 10.1080/21505594.2016.1212155. Epub 2016 Jul 19. PubMed PMID: 27435879; PubMed Central PMCID: PMC5538341.
15: Arsenault BJ, Kohli P, Lambert G, DeMicco DA, Laskey R, Messig MM, Kastelein JJ, Waters DD. Emerging Cardiovascular Disease Biomarkers and Incident Diabetes Mellitus Risk in Statin-Treated Patients With Coronary Artery Disease (from the Treating to New Targets [TNT] Study). Am J Cardiol. 2016 Aug 15;118(4):494-8. doi: 10.1016/j.amjcard.2016.05.044. Epub 2016 May 29. PubMed PMID: 27328952.
16: van Dijk RA, Rijs K, Wezel A, Hamming JF, Kolodgie FD, Virmani R, Schaapherder AF, Lindeman JH. Systematic Evaluation of the Cellular Innate Immune Response During the Process of Human Atherosclerosis. J Am Heart Assoc. 2016 Jun 16;5(6). pii: e002860. doi: 10.1161/JAHA.115.002860. PubMed PMID: 27312803; PubMed Central PMCID: PMC4937250.
17: Coskun AK, Halici Z, Oral A, Bayir Y, Deniz F, Caycı T, Mentes O, Oz BS, Harlak A, Yigit T, Kozak O, Peker Y. The value of combined elevation of D-dimer and neopterin as a predictive parameter for early stage acute mesenteric ischemia: An experimental study. Vascular. 2017 Apr;25(2):163-169. doi: 10.1177/1708538116652267. Epub 2016 Jul 9. PubMed PMID: 27278523.
18: Pilka R, Marek R, Adam T, Kudela M, Ondrová D, Neubert D, Hambálek J, Maděrka M, Solichová D, Krčmová LK, Melichar B. Systemic Inflammatory Response After Open, Laparoscopic and Robotic Surgery in Endometrial Cancer Patients. Anticancer Res. 2016 Jun;36(6):2909-22. PubMed PMID: 27272805.
19: Shmagel KV, Saidakova EV, Shmagel NG, Korolevskaya LB, Chereshnev VA, Robinson J, Grivel JC, Douek DC, Margolis L, Anthony DD, Lederman MM. Systemic inflammation and liver damage in HIV/hepatitis C virus coinfection. HIV Med. 2016 Sep;17(8):581-9. doi: 10.1111/hiv.12357. Epub 2016 May 17. PubMed PMID: 27187749; PubMed Central PMCID: PMC4987156.
20: Palabiyik SS, Keles S, Girgin G, Arpali-Tanas E, Topdagi E, Baydar T. Neopterin Release and Tryptophan Degradation in Patients with Uveitis. Curr Eye Res. 2016 Nov;41(11):1513-1517. Epub 2016 May 9. PubMed PMID: 27159029.

Explore Compound Types